3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC17698801
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole |
| Standard InChI | InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3 |
| Standard InChI Key | VWPWNFLMIWTSSJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CNC2=C1C=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole reflects the compound’s core indoline structure (a partially saturated indole) with substituents at strategic positions. Key structural elements include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| SMILES | CCC1(CNC2=C1C=C(C=C2)F)C |
| InChIKey | VWPWNFLMIWTSSJ-UHFFFAOYSA-N |
| Aromatic System | Benzene fused to a reduced pyrrole ring |
| Substituents | 3-ethyl, 3-methyl, 5-fluoro |
The fluorine atom at the 5-position introduces electronegativity, potentially enhancing binding affinity to biological targets through dipole interactions or hydrogen bonding. The ethyl and methyl groups at the 3-position contribute to steric bulk, which may influence metabolic stability and membrane permeability.
Synthesis and Chemical Reactivity
Reactivity Profile
The compound participates in reactions typical of indoles and amines:
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Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4- and 6-positions of the benzene ring.
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Oxidation: The dihydropyrrole ring is susceptible to oxidation, forming fully aromatic indoles under strong oxidizing conditions.
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N-Functionalization: The NH group undergoes alkylation or acylation to produce derivatives with modified pharmacokinetic properties .
Biological Activities and Mechanistic Insights
Mechanism of Action
The compound’s mechanism may involve:
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SERT Binding: The indoline core mimics the tryptamine scaffold of serotonin, enabling competitive inhibition of reuptake .
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Receptor Modulation: Fluorine’s electronegativity stabilizes interactions with polar residues in receptor binding pockets.
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Metabolic Resistance: Methyl and ethyl groups shield the molecule from cytochrome P450-mediated oxidation, prolonging half-life.
Applications and Comparative Analysis
Therapeutic Applications
| Application | Rationale | Challenges |
|---|---|---|
| Antidepressants | Structural similarity to SSRIs | Selectivity over other targets |
| Antibacterial Agents | Enhanced membrane permeability | Toxicity profiling |
| Neuroprotective Agents | Modulation of oxidative stress pathways | Blood-brain barrier penetration |
Comparison with Analogues
| Compound | Structure | Key Differentiator |
|---|---|---|
| Fluoxetine | Trifluoromethyl group | Marketed SSRI |
| 5-Fluoroindole | Lacks aliphatic substituents | Lower metabolic stability |
| 3-Ethyl-5-fluoroindoline | Hybrid aromatic-aliphatic system | Improved pharmacokinetics |
Future Research Directions
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In Vivo Efficacy Studies: Evaluate antidepressant and antimicrobial activity in animal models.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.
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Structural Optimization: Explore substituent effects at the 1- and 2-positions of the indoline ring.
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